Cas no 1695402-54-0 (3-(benzylamino)methyl-2-methyloxolan-3-ol)

3-(benzylamino)methyl-2-methyloxolan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-[(benzylamino)methyl]-2-methyloxolan-3-ol
- 3-(benzylamino)methyl-2-methyloxolan-3-ol
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- インチ: 1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3
- InChIKey: OJZFCODDXKJJIK-UHFFFAOYSA-N
- ほほえんだ: C(C1(CCOC1C)O)NCC1C=CC=CC=1
3-(benzylamino)methyl-2-methyloxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B412188-100mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
TRC | B412188-50mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-188323-0.25g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
Enamine | EN300-188323-0.05g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
A2B Chem LLC | AW13115-500mg |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 500mg |
$681.00 | 2024-04-20 | |
1PlusChem | 1P01BG9N-5g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 5g |
$2877.00 | 2024-06-19 | |
1PlusChem | 1P01BG9N-500mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 500mg |
$717.00 | 2025-03-19 | |
A2B Chem LLC | AW13115-50mg |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 50mg |
$227.00 | 2024-04-20 | |
A2B Chem LLC | AW13115-1g |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 1g |
$862.00 | 2024-04-20 | |
Enamine | EN300-188323-0.1g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.1g |
$272.0 | 2023-11-13 |
3-(benzylamino)methyl-2-methyloxolan-3-ol 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-(benzylamino)methyl-2-methyloxolan-3-olに関する追加情報
Introduction to 3-(Benzylamino)methyl-2-methyloxolan-3-ol (CAS No. 1695402-54-0)
3-(Benzylamino)methyl-2-methyloxolan-3-ol, with the CAS number 1695402-54-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxolanes and is characterized by its unique structural features, including a benzylamino group and a methyloxolan backbone. The combination of these functional groups imparts specific chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The chemical structure of 3-(benzylamino)methyl-2-methyloxolan-3-ol consists of a six-membered oxolan ring with a methyl group at the C2 position and a benzylamino-substituted methyl group at the C3 position. The presence of the benzylamino group introduces significant hydrophobicity and potential hydrogen bonding capabilities, which can influence its interactions with biological targets. Additionally, the oxolan ring provides structural rigidity, which can enhance the compound's stability and bioavailability.
Recent studies have explored the pharmacological properties of 3-(benzylamino)methyl-2-methyloxolan-3-ol. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme in the glycolytic pathway, suggesting its potential use in treating metabolic disorders such as diabetes and obesity. The researchers found that the compound effectively reduced glucose uptake in adipocytes, thereby lowering insulin resistance and improving metabolic health.
Another area of interest is the anti-inflammatory properties of 3-(benzylamino)methyl-2-methyloxolan-3-ol. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. A study conducted by a team at Harvard Medical School demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharide (LPS). The mechanism of action was attributed to the compound's ability to inhibit nuclear factor-kappa B (NF-κB) activation, a critical transcription factor involved in inflammation.
The potential therapeutic applications of 3-(benzylamino)methyl-2-methyloxolan-3-ol extend beyond metabolic disorders and inflammation. Research has also shown that this compound exhibits neuroprotective effects. A study published in Neuropharmacology found that it reduced neuronal cell death induced by oxidative stress and protected against neurotoxicity caused by beta-amyloid peptides, which are implicated in Alzheimer's disease. The neuroprotective effects were attributed to the compound's ability to modulate mitochondrial function and reduce oxidative stress.
In addition to its biological activities, the synthetic accessibility of 3-(benzylamino)methyl-2-methyloxolan-3-ol is another factor contributing to its appeal as a research tool and potential drug candidate. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution, reduction, and coupling reactions. This synthetic flexibility allows for the preparation of various analogs with modified functional groups, enabling structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(benzylamino)methyl-2-methyloxolan-3-ol. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects at therapeutic doses. These findings are encouraging and support further investigation into its potential as a therapeutic agent.
In conclusion, 3-(benzylamino)methyl-2-methyloxolan-3-ol (CAS No. 1695402-54-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various areas of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.
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